2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide
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Overview
Description
2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, dichlorophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano group and the dichlorophenyl group. The final step involves the formation of the enamide linkage. Common reagents used in these reactions include various chlorinating agents, cyanating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a different form.
Substitution: The compound can undergo substitution reactions where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.
2-Chlorobenzoic acid: Another compound with a chlorophenyl group, but with different functional groups and properties.
Uniqueness
2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-cyano-N-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c1-5-8-26-14(2)9-17(15(26)3)11-18(12-24)21(27)25(4)13-16-6-7-19(22)20(23)10-16/h6-7,9-11H,5,8,13H2,1-4H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMDATBSXPRRJH-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(C)CC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N(C)CC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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